molecular formula C18H15FN2O B5523895 N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide

Cat. No.: B5523895
M. Wt: 294.3 g/mol
InChI Key: AIWUOXFYPSWGCB-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide is a chemical compound with the molecular formula C18H15FN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data on this compound, it’s difficult to provide information on its mechanism of action .

Future Directions

The study of new compounds like “N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide” can lead to the discovery of new reactions, properties, and potential applications. Future research could involve studying its synthesis, properties, and potential uses .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide is unique due to the presence of both the quinoline moiety and the 2-(2-fluorophenyl)ethyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c19-15-7-3-1-5-13(15)11-12-20-18(22)17-10-9-14-6-2-4-8-16(14)21-17/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWUOXFYPSWGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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